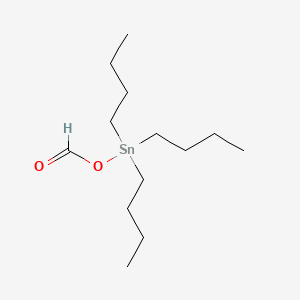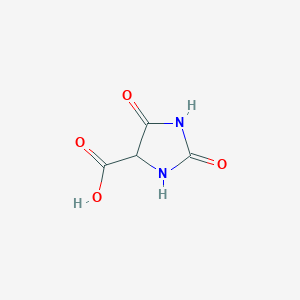
5-Hydantoincarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydantoincarboxylic acid is a chemical compound that belongs to the class of hydantoins. Hydantoins are heterocyclic organic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Hydantoincarboxylic acid can be synthesized through several methods. One common method involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which provides 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins via ureido derivatives that subsequently cyclize under basic conditions . Another method involves the Bucherer-Bergs reaction, where aldehydes or ketones react with potassium cyanide and ammonium carbonate to produce hydantoins .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Bucherer-Bergs reaction due to its simplicity and efficiency. This method is favored for its ability to produce high yields of hydantoins with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydantoincarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted hydantoins.
Applications De Recherche Scientifique
5-Hydantoincarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Hydantoin derivatives are explored for their therapeutic potential in treating various diseases, including epilepsy and bacterial infections.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mécanisme D'action
The mechanism of action of 5-Hydantoincarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, hydantoin derivatives are known to inhibit voltage-gated sodium channels, which is the basis for their anticonvulsant activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydantoin: The parent compound of 5-Hydantoincarboxylic acid.
5,5-Dimethylhydantoin: A derivative with two methyl groups at the 5-position.
5-Phenylhydantoin: A derivative with a phenyl group at the 5-position.
Uniqueness
This compound is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other hydantoin derivatives.
Propriétés
Numéro CAS |
5624-16-8 |
|---|---|
Formule moléculaire |
C4H4N2O4 |
Poids moléculaire |
144.09 g/mol |
Nom IUPAC |
2,5-dioxoimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H4N2O4/c7-2-1(3(8)9)5-4(10)6-2/h1H,(H,8,9)(H2,5,6,7,10) |
Clé InChI |
SLTHATJXYPMPML-UHFFFAOYSA-N |
SMILES canonique |
C1(C(=O)NC(=O)N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)

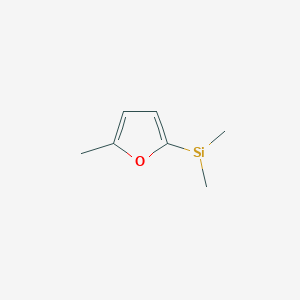
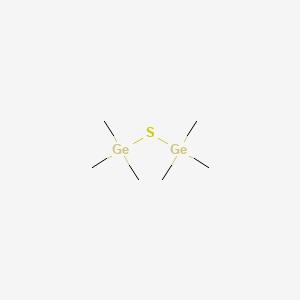
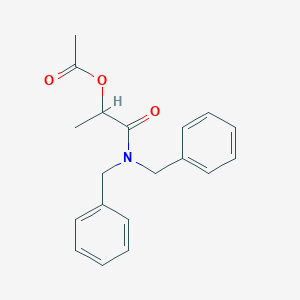
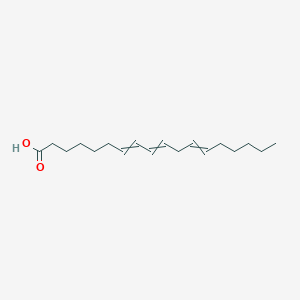

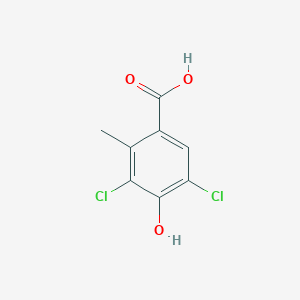
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
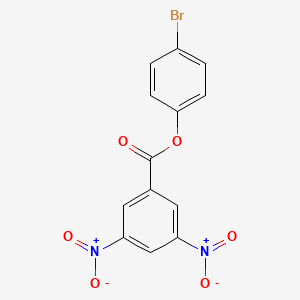
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)

